molecular formula C12H15N3O2 B8737988 tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

Cat. No.: B8737988
M. Wt: 233.27 g/mol
InChI Key: IGHJXFNVMDSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate is a chemical compound known for its versatile applications in organic synthesis and industrial chemistry. It is characterized by the presence of a tert-butyl group, a cyano group, and a methylpyridinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate typically involves the reaction of 2-cyano-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted pyridines.

    Hydrolysis: 2-cyano-6-methylpyridine and tert-butyl alcohol.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives of the cyano group.

Scientific Research Applications

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-cyano-6-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-8-5-9(6-10(7-13)14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16)

InChI Key

IGHJXFNVMDSUHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate (220 mg, 0.91 mmol) from Step 2 of this example, palladium (II) trifluoroacetate (13 mg, 0.039 mmol), zinc dust (11.3 mg, 0.17 mmol), me-2-(di-t-butylphosphino)-1H-binaphthyl (32 mg, 0.08 mmol), zinc cyanide (59.6 mg, 0.51 mmol) was added dimethylacetamide (4.8 mL) in a flask (flame-dried) and evacuated and back-filled with N2 (3×). The reaction was heated to 95° C. for 30 min, cooled to room temperature. Water (50 mL) was added, extracted with ethyl acetate (50 mL), second wash with brine (50 mL). The organic phase was dried by magnesium sulfate and filtered through silica gel pad (1 inch deep), concentrated and purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge eluting with 18% ethyl acetate/hexanes to give the title compounds as a white solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
2-(di-t-butylphosphino)-1H-binaphthyl
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
13 mg
Type
catalyst
Reaction Step Four
Name
Quantity
11.3 mg
Type
catalyst
Reaction Step Five
Name
zinc cyanide
Quantity
59.6 mg
Type
catalyst
Reaction Step Six

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